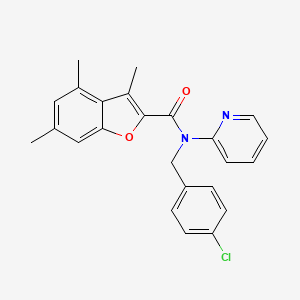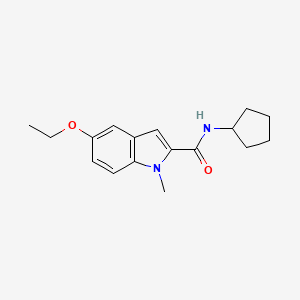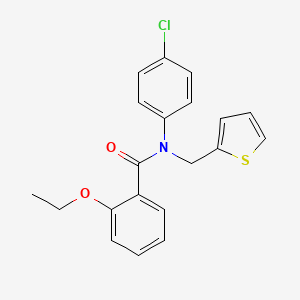![molecular formula C15H19N3O2 B11360257 N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-phenoxyacetamide](/img/structure/B11360257.png)
N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-phenoxyacetamide is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-phenoxyacetamide typically involves the reaction of 1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide: Another pyrazole derivative with different functional groups.
1-(1,10-phenanthrolin-2-yl)butan-1-one: A compound with a similar butyl group but different heterocyclic structure.
4-(1H-imidazol-4-yl)-2-(substituted phenyl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidines: Compounds with similar heterocyclic frameworks.
Uniqueness
N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-phenoxyacetamide is unique due to its specific combination of a pyrazole ring with a phenoxyacetamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C15H19N3O2 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
N-(2-butan-2-ylpyrazol-3-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C15H19N3O2/c1-3-12(2)18-14(9-10-16-18)17-15(19)11-20-13-7-5-4-6-8-13/h4-10,12H,3,11H2,1-2H3,(H,17,19) |
InChIキー |
VDUAJPWBXBDNGZ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N1C(=CC=N1)NC(=O)COC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11360174.png)

![4-ethoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11360179.png)

![2-(3-Aminophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11360196.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]butanamide](/img/structure/B11360200.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclopentylacetamide](/img/structure/B11360213.png)

![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11360224.png)


![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11360262.png)
![2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11360265.png)
![N-{2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B11360266.png)
